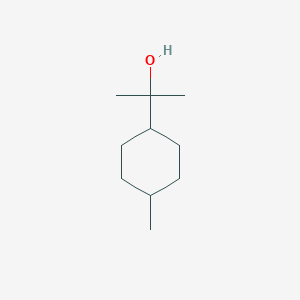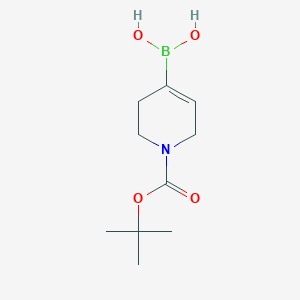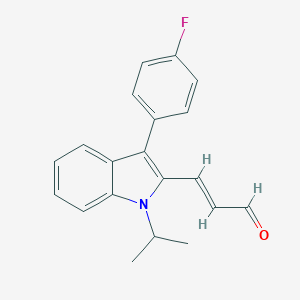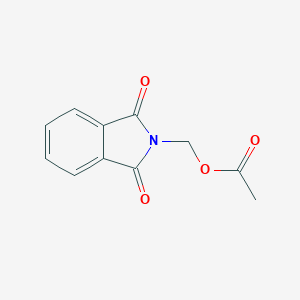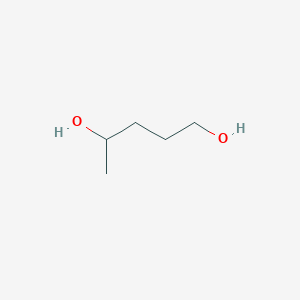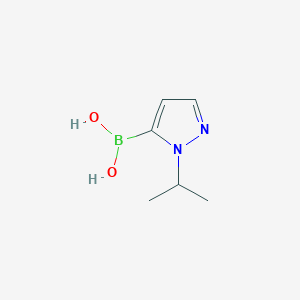
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid
Descripción general
Descripción
“(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” is a chemical compound with the molecular formula C6H11BN2O2 . It is used as a reactant in the synthesis of various inhibitors .
Synthesis Analysis
This compound can be synthesized through the reaction of 1-isopropyl-1H-pyrazole with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Tetrahydrofuran is used as an organic solvent in this process .Molecular Structure Analysis
The molecular weight of “(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” is 153.98 . Its InChI code is 1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 .Chemical Reactions Analysis
“(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” is used as a reactant in the synthesis of imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .Physical And Chemical Properties Analysis
“(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere and in a freezer, under -20°C .Aplicaciones Científicas De Investigación
Suzuki Coupling
This compound is utilized as a reagent in Suzuki Coupling reactions, which are a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds .
Copper-Catalyzed Azidation
It serves as a reagent for copper-catalyzed azidation processes, which are valuable for introducing azide functional groups into molecules .
Antitumor and Radioprotectant Agents
The compound is used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential as antitumor agents and radioprotectants .
Cathepsin Inhibitors
It is involved in the stereoselective synthesis of selective inhibitors for Cathepsin, an enzyme important in protein degradation .
Analytical Method Development
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid: can be used for analytical method development , method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Application (ANDA) or during commercial production .
Porcupine Inhibitors
The compound acts as a reagent for the design, synthesis, and evaluation of novel porcupine inhibitors featuring a fused 3-ring system based on a ‘reversed’ amide scaffold .
Safety And Hazards
Propiedades
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQOGZHKBNANKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


